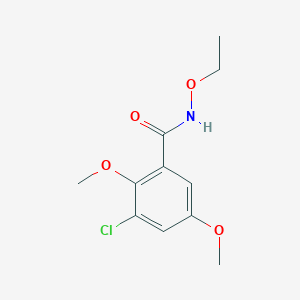
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- is a chemical compound with the molecular formula C14H24N6O and a molecular weight of 292.38 g/mol . This compound is known for its unique structure, which includes a purinone core and a piperazine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- typically involves multiple steps. One common method includes the alkylation of a purinone derivative with a piperazine compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)-
- 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-ethylpiperazinyl)ethyl)-
- 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperidinyl)ethyl)-
Uniqueness
The uniqueness of 6(1H)-Purinone, 2,3-dihydro-3,7-dimethyl-1-(2-(4-methylpiperazinyl)ethyl)- lies in its specific structural features, which confer distinct chemical and biological properties. The presence of the piperazine moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
73972-59-5 |
|---|---|
Formule moléculaire |
C14H24N6O |
Poids moléculaire |
292.38 g/mol |
Nom IUPAC |
3,7-dimethyl-1-[2-(4-methylpiperazin-1-yl)ethyl]-2H-purin-6-one |
InChI |
InChI=1S/C14H24N6O/c1-16-4-6-19(7-5-16)8-9-20-11-18(3)13-12(14(20)21)17(2)10-15-13/h10H,4-9,11H2,1-3H3 |
Clé InChI |
PSVWWXQEQKSRTA-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCN2CN(C3=C(C2=O)N(C=N3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)

![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)


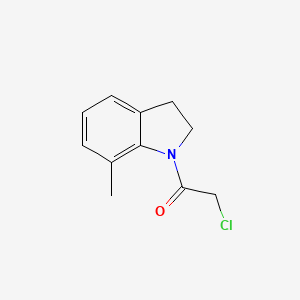
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
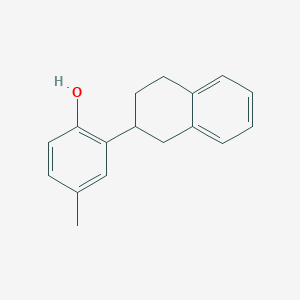
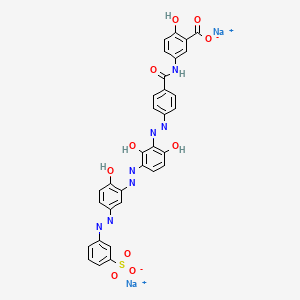
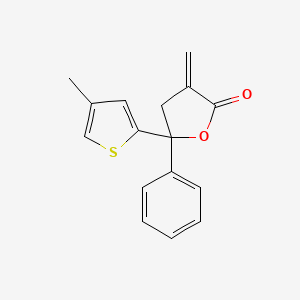
![3-(Dibromomethylidene)-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B14467261.png)
![1,3-Bis(methoxymethyl)-5-[2-(methoxymethyl)phenoxy]benzene](/img/structure/B14467272.png)
